Mepifiline

COPD Bronchodilation Dyspnea

Mepifiline (mepyramine theophyllineacetate) delivers a unique dual pharmacophore combining H1 receptor antagonism with phosphodiesterase inhibition – a synergistic mechanism unavailable from single-agent alternatives. It is reported to be far less toxic than theophylline with minimal gastric irritation, making it safer for chronic respiratory R&D. Clinical evidence shows an 81% reduction in rescue salbutamol use in pediatric asthma (vs. placebo) and significantly reduced exertional dyspnea in COPD compared to ipratropium. Procure this distinct chemical entity for your next respiratory or mGlu5-targeted study.

Molecular Formula C26H33N7O5
Molecular Weight 523.6 g/mol
CAS No. 57383-74-1
Cat. No. B1194141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMepifiline
CAS57383-74-1
SynonymsFluidasa
MA 27.110
MADE 27.110
mepifiline
mepiphylline
mepyramine 7-theophyllineacetate
mepyramine-theophylline-acetate
Molecular FormulaC26H33N7O5
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2
InChIInChI=1S/C17H23N3O.C9H10N4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h4-11H,12-14H2,1-3H3;4H,3H2,1-2H3,(H,14,15)
InChIKeyTXBZJCTVHPHWPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mepifiline (CAS 57383-74-1) Overview: A Dual-Action Theophylline Derivative for Respiratory Procurement


Mepifiline (CAS 57383-74-1), also known as mepyramine theophyllineacetate, is a salt formed from the H1 antihistamine mepyramine and the xanthine derivative acefylline (theophylline-7-acetic acid) [1]. It is classified as a bronchodilator and anti-allergic agent, indicated for the treatment of asthma, bronchitis, and chronic obstructive pulmonary disease (COPD) [1][2]. Its mechanism of action combines histamine H1 receptor antagonism with phosphodiesterase inhibition, leading to bronchodilation [3]. This dual-action profile differentiates it from single-mechanism alternatives in the respiratory therapeutic category [3].

Why Mepifiline (CAS 57383-74-1) Cannot Be Interchanged with Standard Theophylline or Common Antihistamines


Mepifiline is not a simple mixture but a distinct chemical entity combining the pharmacophores of mepyramine and acefylline [1]. Unlike theophylline, which is associated with a narrow therapeutic index and notable toxicity, mepifiline is reported to be "far less toxic" and to produce "minimal gastric irritation" [2]. Conversely, compared to standard first-generation antihistamines like mepyramine, mepifiline adds a direct bronchodilator component [3]. Substituting mepifiline with either its individual components or other in-class drugs would result in a loss of this specific dual-action synergy and altered safety profile, making direct interchange inappropriate for applications requiring this combined activity [2][3].

Quantitative Differentiation of Mepifiline (CAS 57383-74-1) Against Key Therapeutic Comparators


Mepifiline Demonstrates Superior Dyspnea Reduction Versus Inhaled Ipratropium Bromide in Stable COPD

In a 6-month, randomized, active-controlled trial comparing oral mepifiline (75 mg every 8 hours) to inhaled ipratropium bromide (0.04 mg every 6 hours) in patients with stable COPD, mepifiline demonstrated a statistically significant reduction in post-exercise dyspnea that was not observed with ipratropium [1]. This indicates a potential advantage for mepifiline in managing exertional symptoms.

COPD Bronchodilation Dyspnea

Mepifiline Significantly Reduces Rescue Bronchodilator Use Compared to Placebo in Pediatric Asthma

In a double-blind, placebo-controlled trial of 40 children (aged 2-6 years) with mild-to-moderate asthma, treatment with mepifiline (8 mg/kg/day for 7 days) resulted in significantly less reliance on rescue salbutamol compared to placebo [1]. This reduction in beta-agonist use supports its role as an effective controller medication.

Pediatric Asthma Rescue Medication Adjunctive Therapy

Mepifiline Offers a Superior Safety Profile Over Theophylline with Lower Toxicity and Minimal Gastric Irritation

Mepifiline, a theophylline derivative, is explicitly characterized as having key safety advantages over its parent compound, theophylline [1]. Authoritative drug databases report mepifiline as being "far less toxic" and causing "minimal gastric irritation," a common and limiting side effect of theophylline therapy [1].

Drug Safety Theophylline Derivatives Tolerability

Mepifiline's Distinct Dual Mechanism (H1 Antagonism + PDE Inhibition) Differentiates It from Single-Action Comparators

Mepifiline's mechanism of action is uniquely bifunctional compared to single-target drugs like theophylline (a PDE inhibitor) or mepyramine (an H1 antagonist) alone [1]. While mepyramine blocks histamine H1 receptors, and acefylline inhibits phosphodiesterase to relax smooth muscle, mepifiline combines both activities in a single chemical entity [1].

Mechanism of Action Pharmacodynamics Bronchodilation

Mepifiline Exhibits High In Vitro Affinity for the mGlu5 Receptor (Ki = 19 nM)

Mepifiline has been shown to bind with high affinity (Ki = 19 nM) to the human metabotropic glutamate receptor 5 (mGlu5) in vitro [1]. This is a distinct pharmacological target not shared by many other bronchodilators or first-generation antihistamines, suggesting potential for non-respiratory applications or additional CNS effects.

Receptor Binding mGlu5 CNS

Defined Application Scenarios for Mepifiline (CAS 57383-74-1) Based on Verified Evidence


Management of Stable COPD with a Focus on Exertional Dyspnea

Based on direct comparative evidence, mepifiline is a suitable alternative to inhaled ipratropium bromide for patients with stable COPD, particularly when improved control of exertional dyspnea is a primary objective. A clinical trial showed that patients on mepifiline experienced a significant reduction in post-walk dyspnea (P = 0.01), an improvement not seen in the ipratropium group (P = 0.172) [4].

Adjunctive Therapy in Pediatric Asthma to Reduce Rescue Medication Reliance

In pediatric patients aged 2-6 years with mild-to-moderate asthma, mepifiline can be used as a complementary treatment to reduce the need for rescue beta-agonists. Evidence from a double-blind trial showed an 81% reduction in rescue salbutamol use in the mepifiline group compared to placebo (1.29 vs 6.79 doses, respectively) [4].

Alternative to Theophylline When Improved Tolerability and Lower Toxicity are Required

Mepifiline is a preferred theophylline derivative for scenarios where minimizing gastric irritation and general toxicity is paramount. It is consistently reported as being "far less toxic" and causing "minimal gastric irritation" compared to theophylline, making it a safer alternative for chronic use or for patient populations sensitive to theophylline's side effects [4].

Research into Dual-Action Bronchodilator/Antihistamine Synergy and Novel Targets

Mepifiline serves as a valuable research tool for investigating the therapeutic synergy of combined H1 antagonism and PDE inhibition. Furthermore, its high-affinity binding to the mGlu5 receptor (Ki = 19 nM) [4] makes it a candidate for studying the potential role of this CNS target in the context of respiratory therapies or for repurposing studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mepifiline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.